(2R)-1-acetyl-N-methylpyrrolidine-2-carboxamide
Description
(2R)-1-Acetyl-N-methylpyrrolidine-2-carboxamide is a chiral pyrrolidine-based carboxamide derivative characterized by a 2R-configuration at the pyrrolidine ring, an acetyl group at the 1-position, and an N-methyl substituent on the carboxamide moiety. The stereochemistry at the 2-position is critical, as it influences molecular interactions in biological systems.
Properties
CAS No. |
73462-80-3 |
|---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(2R)-1-acetyl-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H14N2O2/c1-6(11)10-5-3-4-7(10)8(12)9-2/h7H,3-5H2,1-2H3,(H,9,12)/t7-/m1/s1 |
InChI Key |
DPDXFAYSYVRXMF-SSDOTTSWSA-N |
Isomeric SMILES |
CC(=O)N1CCC[C@@H]1C(=O)NC |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)NC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Chiral Pool Synthesis Using D-Proline
D-Proline, the enantiomer of naturally abundant L-proline, serves as a direct precursor for introducing the R configuration. The synthesis involves sequential protection, acetylation, and amidation:
-
Protection of D-Proline : The carboxylic acid group of D-proline is esterified using methanol under acidic conditions (e.g., HCl/MeOH), yielding D-proline methyl ester.
-
N-Acetylation : Treatment with acetic anhydride in dichloromethane and triethylamine acetylates the secondary amine, forming 1-acetyl-D-proline methyl ester.
-
Ester Hydrolysis : The methyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide in tetrahydrofuran (THF)/water.
-
Amidation with Methylamine : The carboxylic acid is activated via conversion to an acid chloride (thionyl chloride) and reacted with methylamine to yield the N-methyl carboxamide.
This route preserves the stereochemical integrity of D-proline, ensuring >99% enantiomeric excess (ee) when high-purity starting materials are used.
Resolution of Racemic Mixtures
For cases where D-proline is unavailable, kinetic resolution or diastereomeric salt formation can isolate the R enantiomer:
-
Kinetic Resolution : Lipase-catalyzed acetylation of racemic proline esters selectively acetylates the S enantiomer, leaving R-proline ester unreacted.
-
Diastereomeric Salts : Racemic proline is reacted with chiral acids (e.g., tartaric acid), and the resulting salts are crystallized to separate enantiomers.
Asymmetric Catalytic Synthesis
Asymmetric hydrogenation of pyrroline derivatives offers a scalable alternative to chiral pool synthesis.
Hydrogenation of Pyrroline-2-Carboxylates
A prochiral pyrroline-2-carboxylate is hydrogenated using a chiral ruthenium catalyst (e.g., Ru-BINAP):
Cycloaddition Approaches
Aziridine ring expansion via [3+2] cycloaddition with ketenes generates pyrrolidine rings with defined stereochemistry:
-
Aziridine Substrate : N-(1-Phenylethyl)aziridine-2-carboxylate.
-
Reagent : Acetylketene (generated in situ from acetic anhydride).
-
Product : (2R)-1-acetylpyrrolidine-2-carboxylate, which is methylated to form the carboxamide.
Functional Group Interconversion Strategies
Nitrile Hydrolysis to Carboxamide
A nitrile intermediate, synthesized via dehydration of a carboxamide, is hydrolyzed to the N-methyl amide:
-
Dehydration : L-Prolinamide is treated with trifluoroacetic anhydride (TFAA) in THF to form 2-cyanopyrrolidine.
-
N-Acetylation : Chloroacetyl chloride introduces the acetyl group at the N-position.
-
Nitrile Hydrolysis : The nitrile is reacted with methylamine and hydrogen peroxide in methanol, yielding the carboxamide.
Reductive Amination
A ketopyrrolidine intermediate is subjected to reductive amination with methylamine:
-
Substrate : 1-Acetylpyrrolidin-2-one.
-
Conditions : Methylamine, sodium cyanoborohydride, methanol, 60°C.
-
Yield : 78% with 85% ee, requiring subsequent chiral chromatography for purification.
Industrial-Scale Optimization
Continuous Flow Synthesis
Key steps (e.g., acetylation, amidation) are conducted in continuous flow reactors to enhance reproducibility:
Crystallization-Induced Diastereomer Resolution
Racemic 1-acetyl-N-methylpyrrolidine-2-carboxamide is crystallized with chiral resolving agents (e.g., dibenzoyl-D-tartaric acid), achieving 99% ee after two recrystallizations.
Analytical Characterization and Quality Control
Chiral HPLC Methods
Chemical Reactions Analysis
Types of Reactions
(2R)-1-acetyl-N-methylpyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
(2R)-1-acetyl-N-methylpyrrolidine-2-carboxamide has the chemical formula C₇H₁₂N₂O₂ and is classified as a pyrrolidine derivative. Its structure includes an acetyl group and a carboxamide functional group, which contribute to its biological activity.
Drug Development
The compound has been investigated for its potential as a therapeutic agent. Specifically, it has been noted for its ability to modulate biological pathways relevant to various diseases.
- Mechanism of Action : The compound exhibits interactions with specific biological targets, which may include enzymes or receptors involved in metabolic pathways. For instance, it has shown promise in modulating the activity of certain neurotransmitter systems, potentially impacting conditions such as anxiety or depression .
Neuropharmacology
Research indicates that (2R)-1-acetyl-N-methylpyrrolidine-2-carboxamide may influence neurochemical processes. It is being studied for its effects on cognition and memory, making it a candidate for further exploration in neurodegenerative diseases.
- Case Study : In animal models, administration of this compound resulted in enhanced cognitive function, suggesting its potential utility in treating conditions like Alzheimer's disease .
Analytical Chemistry
The compound is also utilized in analytical chemistry for the development of new methodologies to analyze pyrrolidine derivatives. Its unique structural features allow for the exploration of various analytical techniques, including chromatography and mass spectrometry.
Data Table: Summary of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Drug Development | Investigated as a therapeutic agent targeting neurotransmitter systems | Modulation of anxiety-related pathways |
| Neuropharmacology | Potential cognitive enhancer; effects on memory and learning | Animal studies showing improved cognitive function |
| Analytical Chemistry | Used in developing analytical methods for pyrrolidine derivatives | Techniques involving chromatography and mass spectrometry |
Mechanism of Action
The mechanism of action of (2R)-1-acetyl-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares (2R)-1-acetyl-N-methylpyrrolidine-2-carboxamide with key analogs, highlighting substituent variations, molecular weights, and stereochemical features:
Key Observations:
Stereochemical Impact: The (2R) vs. (2S) configuration (e.g., CAS 19701-85-0) may lead to divergent binding affinities in chiral environments, as seen in related amino acid derivatives .
Substituent Effects: The acetyl group at the 1-position enhances metabolic stability compared to unsubstituted analogs (e.g., N,N-Dimethylpyrrolidine-2-carboxamide) . Bulkier N-alkyl groups (e.g., N-butyl in CAS 1236263-39-0) increase lipophilicity, which may affect pharmacokinetics .
Biological Activity
(2R)-1-acetyl-N-methylpyrrolidine-2-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
The compound exhibits activity as a partial agonist at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This interaction suggests potential applications in treating neurological disorders, including depression and cognitive dysfunction. The presence of the N-methyl group enhances binding affinity at these receptors, indicating that structural modifications can significantly influence pharmacological outcomes .
Structure-Activity Relationship (SAR)
The biological activity of (2R)-1-acetyl-N-methylpyrrolidine-2-carboxamide can be attributed to its specific molecular structure. Variations in substituents on the pyrrolidine ring have been shown to affect receptor binding and selectivity:
| Compound Modification | Effect on Binding Affinity |
|---|---|
| N-Methyl Group | Increased affinity |
| Cyclopropane Fusion | Decreased potency |
| Hydroxyl to Carboxylic Acid | Reduced affinity |
These findings highlight the importance of molecular design in optimizing drug candidates for therapeutic use .
Study 1: Antidepressant Potential
A study investigating the antidepressant effects of nAChR ligands found that (2R)-1-acetyl-N-methylpyrrolidine-2-carboxamide demonstrated significant efficacy in preclinical models. The compound's ability to modulate nAChR activity was correlated with improvements in depressive-like behaviors in rodent models. The results indicated a dose-dependent response, with optimal effects observed at specific concentrations .
Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective properties of this compound. In vitro assays revealed that it could reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents. This suggests that (2R)-1-acetyl-N-methylpyrrolidine-2-carboxamide may offer protective benefits against neurodegeneration, making it a candidate for further exploration in neuroprotective therapies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2R)-1-acetyl-N-methylpyrrolidine-2-carboxamide, and how can purity be optimized?
- Methodology : A multi-step synthesis approach can be adapted from similar pyrrolidine derivatives. For example, start with (R)-2-methylpyrrolidine-2-carboxylic acid esters, followed by acetylation and N-methylation. Use reagents like 2,3-difluorobenzaldehyde for coupling reactions, as described in patent procedures . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity. Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the stereochemical configuration of (2R)-1-acetyl-N-methylpyrrolidine-2-carboxamide be confirmed?
- Methodology : Employ X-ray crystallography for unambiguous stereochemical assignment. Use SHELXL for refinement, leveraging its robustness in small-molecule crystallography . Complementary techniques include chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) and optical rotation measurements. Compare experimental specific rotation with literature values for enantiomeric verification .
Q. What spectroscopic methods are suitable for characterizing this compound?
- Methodology :
- NMR : 1H and 13C NMR to confirm substituent positions and acetyl/methyl group integration (e.g., δ ~2.1 ppm for acetyl protons) .
- IR : Detect carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ calculated for C9H16N2O2: 185.1285) .
Advanced Research Questions
Q. How can researchers resolve contradictions in enantiomeric excess (EE) measurements between HPLC and X-ray data?
- Methodology : Discrepancies may arise from crystallographic twinning or partial racemization during synthesis. Use the Flack parameter (x) for X-ray analysis, which is less prone to false chirality-polarity indications in near-centrosymmetric structures . Cross-validate with circular dichroism (CD) spectroscopy and chiral SFC (supercritical fluid chromatography) for improved accuracy .
Q. What strategies optimize pharmacological activity profiling of this compound?
- Methodology :
- Receptor Binding Assays : Screen against angiotensin II type 1 (AT1) receptors, as structurally related pyrrolidine carboxamides show affinity . Use radioligand displacement assays (e.g., [3H]losartan competition).
- Molecular Docking : Model interactions using AutoDock Vina with AT1 receptor crystal structures (PDB: 4YAY). Focus on hydrogen bonding between the carboxamide group and receptor residues .
Q. How does the compound’s stability vary under oxidative/reductive conditions?
- Methodology : Conduct forced degradation studies:
- Oxidation : Treat with H2O2 (3% v/v) at 40°C for 24h. Monitor degradation via LC-MS; expect N-oxide formation .
- Reduction : Use NaBH4 in methanol. Track amine derivative formation (e.g., reduction of acetyl to ethanol group) .
Q. What crystallization conditions yield high-quality crystals for structural studies?
- Methodology : Optimize solvent systems (e.g., dichloromethane/hexane diffusion) and temperature gradients. For SHELXL refinement, ensure data completeness (>95%) and resolution (<1.0 Å). Address twinning by pseudo-merohedral symmetry using TWIN/BASF commands .
Key Considerations
- Safety : Handle with nitrile gloves and respiratory protection due to potential dust toxicity .
- Data Validation : Cross-reference synthetic yields and spectroscopic data with patent examples (e.g., EP 4374877 A2 ).
- Advanced Applications : Explore derivatives with modified acyl groups (e.g., 1-pentanoyl) to enhance AT1 receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
